molecular formula C28H27FN4O3 B2554472 Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1113102-29-6

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2554472
CAS No.: 1113102-29-6
M. Wt: 486.547
InChI Key: RVOJJARPDPUZFT-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline class of molecules. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and various substituents such as a fluorophenyl group and a methylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline core.

    Attachment of the Fluorophenyl and Methylphenyl Groups: The fluorophenyl and methylphenyl groups are introduced through further substitution reactions, often involving halogenated precursors and appropriate nucleophiles.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated precursors and nucleophiles such as amines and alcohols are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its quinazoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-19-3-5-20(6-4-19)18-33-26(34)24-12-7-21(27(35)36-2)17-25(24)30-28(33)32-15-13-31(14-16-32)23-10-8-22(29)9-11-23/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOJJARPDPUZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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